4-(Bromomethyl)pyridine hydrobromide

Chemical Stability Reaction Kinetics Isomer Comparison

This specific 4-isomer hydrobromide (CAS 73870-24-3) offers non-interchangeable regioisomerism, guaranteeing predictable aqueous stability (60-month shelf life) and superior solid-state handling (mp 189-192°C) versus HCl salts. Procure the definitive electrophilic building block for N-alkylation of diamines and protected nucleoside derivatization. Avoid reaction re-optimization by securing the correct salt form.

Molecular Formula C6H7Br2N
Molecular Weight 252.93 g/mol
CAS No. 73870-24-3
Cat. No. B1281217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)pyridine hydrobromide
CAS73870-24-3
Molecular FormulaC6H7Br2N
Molecular Weight252.93 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CBr.Br
InChIInChI=1S/C6H6BrN.BrH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H
InChIKeyVAJUUDUWDNCECT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(Bromomethyl)pyridine Hydrobromide (CAS 73870-24-3) as a High-Purity Alkylating Agent


4-(Bromomethyl)pyridine hydrobromide (CAS 73870-24-3) is a substituted pyridine derivative classified as a benzylic bromide and a hydrobromide salt, with a molecular formula of C₆H₆BrN·HBr and a molecular weight of 252.93 g/mol . This compound serves as a versatile electrophilic building block in organic synthesis, characterized by a reactive bromomethyl group at the 4-position of the pyridine ring . It is commercially available from major suppliers such as Sigma-Aldrich and Thermo Scientific at standard purities of 97% or higher, with a defined melting point of 189–192 °C . Its primary utility lies in nucleophilic substitution reactions with amines, including the formation of diamines with 1,2-ethanediamine and 1,3-propanediamine, and as an intermediate in the synthesis of modified nucleosides and pharmaceuticals [1][2].

Why In-Class Analogs Cannot Simply Replace 4-(Bromomethyl)pyridine Hydrobromide in Critical Syntheses


The specific regioisomerism of 4-(bromomethyl)pyridine hydrobromide is non-interchangeable with its 2- and 3-substituted analogs due to quantifiable differences in chemical reactivity and physical properties that directly impact synthetic outcomes and procurement logistics. Isomeric substitution patterns on the pyridine ring dictate the electron density at the benzylic carbon, leading to divergent hydrolysis rates under identical conditions [1]. Furthermore, the 4-isomer exhibits a significantly higher melting point (189–192 °C) compared to related hydrochlorides (e.g., 4-(bromomethyl)pyridine hydrochloride, mp ~135–140 °C), which is a critical differentiator for solid-state stability, handling, and storage requirements [2]. The hydrobromide salt form itself provides enhanced long-term stability and predictable solubility in aqueous media compared to the free base, mitigating procurement risks associated with degradation and ensuring consistent performance in scaled processes . These measurable distinctions mean that substituting a cheaper or more readily available isomer or salt form will likely necessitate full re-optimization of reaction conditions and may lead to lower yields or purification challenges.

Quantitative Procurement Evidence: 4-(Bromomethyl)pyridine Hydrobromide vs. Key Comparators


Hydrolysis Stability: Quantified Rate Advantage of 4-Isomer over 2- and 3-Bromomethylpyridines

Under identical aqueous conditions (60°C, ionic strength μ=0.15, pH 0.9–9.9), the 4-bromomethyl isomer demonstrates a measurably different hydrolysis rate constant compared to the 2- and 3- isomers. This difference, determined via HPLC analysis of the conversion to hydroxymethylpyridine, allows for the prediction of shelf-life and in-process stability [1]. The kinetic data reveals that the 4-isomer undergoes hydrolysis via a mixed SN1/SN2 mechanism at a distinct rate, which is a critical selection parameter when choosing between isomeric alkylating agents for aqueous or protic reaction environments [1].

Chemical Stability Reaction Kinetics Isomer Comparison

Reaction Selectivity: Optimized Yield of 93% in PBr₃-Mediated Synthesis from 4-Pyridylmethanol

A high-yielding, scalable synthetic route for 4-(bromomethyl)pyridine hydrobromide has been established using phosphorus tribromide (PBr₃) in chloroform, starting from 4-(hydroxymethyl)pyridine. This method achieves a reported isolated yield of 93% with high purity (>97%) . This yield is significantly higher than some alternative halogenation methods, such as the use of HBr or other brominating agents, which can lead to lower yields or more complex product mixtures .

Synthetic Efficiency Process Chemistry Reagent Comparison

Physical Form and Purity: Solid Hydrobromide Salt with Defined Melting Point (189–192°C) and 97% Purity

The commercially supplied hydrobromide salt is a white to light yellow solid with a sharp melting point range of 189–192 °C, indicative of high crystalline purity . This physical form is reliably sourced from multiple vendors at a standard purity of ≥97% (by argentometric titration or HPLC), ensuring consistent performance across different batches and suppliers . This contrasts with the free base, which is a lower-melting solid or liquid, and the hydrochloride salt, which has a significantly lower melting point (approx. 135-140°C), making the hydrobromide form more suitable for applications requiring precise gravimetric dispensing and long-term solid-state storage.

Quality Control Material Characterization Procurement Specification

Stability and Storage: Extended 60-Month Shelf Life at Room Temperature

Procurement of the hydrobromide salt form offers a distinct logistical advantage, as it is specified with an extended shelf life of 60 months (5 years) when stored under recommended conditions (cool, dry, inert atmosphere) [1]. This is a significant improvement over the stability of the free base or solutions thereof, and even some other alkylating agents, which may require refrigeration or have shorter certified shelf lives [2]. This data point directly addresses the total cost of ownership and reduces the need for frequent re-qualification of aged material.

Long-Term Storage Supply Chain Management Chemical Stability

Validated Application Scenarios for 4-(Bromomethyl)pyridine Hydrobromide Based on Evidence


Synthesis of N-(4-Pyridylmethyl) Polyamines and Macrocyclic Cages

As a reactive 4-substituted electrophile, 4-(bromomethyl)pyridine hydrobromide is a key starting material for the preparation of N-(4-pyridylmethyl)-substituted polyamines and macrocyclic cage compounds [1]. Its ability to react efficiently with diamines like 1,2-ethanediamine and 1,3-propanediamine under mild conditions allows for the direct, one-step construction of complex molecular architectures [2]. The 93% synthetic yield achieved for the compound itself ensures that the building block can be reliably produced at scale, supporting these more complex syntheses.

Preparation of Modified Nucleosides and Oligonucleotide Conjugates

This compound is explicitly validated for use in the preparation of protected nucleoside derivatives, such as 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine [3]. This application leverages the selective reactivity of the benzylic bromide with the nucleobase, enabling the introduction of a pyridine handle for further conjugation or metal coordination [3]. The high purity (≥97%) and defined physical properties of the commercial hydrobromide salt are critical for achieving the precise stoichiometry required in oligonucleotide chemistry.

Synthesis of Pharmaceuticals Targeting Neurological Disorders

The compound is widely cited as an important intermediate in the synthesis of pharmaceutical agents targeting neurological disorders . While specific drug structures are often proprietary, this application context underscores its value in medicinal chemistry programs. The kinetic stability of the 4-isomer in aqueous environments [4] and the high-yielding, scalable synthetic route are essential attributes for a pharmaceutical intermediate, supporting efficient process development and regulatory compliance.

Building Block for Agrochemicals and Fine Chemicals

Beyond pharmaceuticals, the compound is a versatile building block for agrochemicals and other fine chemicals . Its high shelf life of 60 months [5] and stability as a solid salt make it an attractive inventory item for research and development laboratories, as well as for contract manufacturing organizations (CMOs) that require reliable, long-term availability of key intermediates for diverse projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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